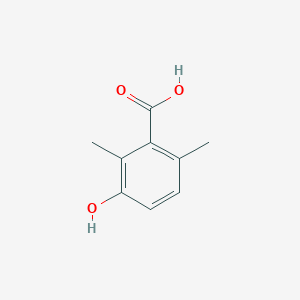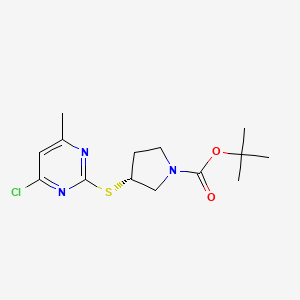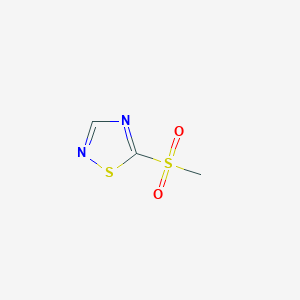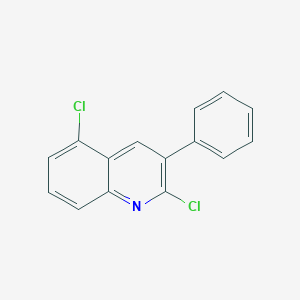
Quinoline, 2,5-dichloro-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 2 and 5, along with a phenyl group at position 3, makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a suitable aldehyde under acidic conditions. Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of 2,5-Dichloro-3-phenylquinoline often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the chlorination and cyclization reactions required to form the quinoline ring system.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichloro-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce partially or fully reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Aplicaciones Científicas De Investigación
2,5-Dichloro-3-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Quinoline derivatives, including 2,5-Dichloro-3-phenylquinoline, are investigated for their potential anticancer and antimalarial activities.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3-phenylquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in metabolic pathways, such as topoisomerases and kinases, which are crucial for cell proliferation and survival.
Comparación Con Compuestos Similares
2-Chloroquinoline: Lacks the phenyl group and has different biological activities.
3-Phenylquinoline: Does not have chlorine atoms, leading to different reactivity and applications.
5-Chloro-2-phenylquinoline: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 2,5-Dichloro-3-phenylquinoline is unique due to the specific positioning of chlorine atoms and the phenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
59412-13-4 |
|---|---|
Fórmula molecular |
C15H9Cl2N |
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
2,5-dichloro-3-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-13-7-4-8-14-12(13)9-11(15(17)18-14)10-5-2-1-3-6-10/h1-9H |
Clave InChI |
MOTALRWMDPNNSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C3C=CC=C(C3=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


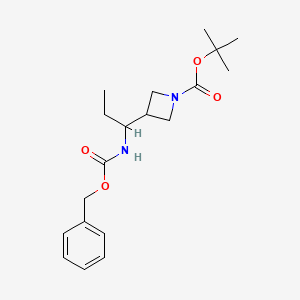
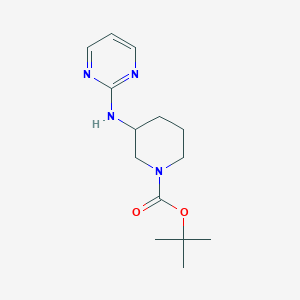
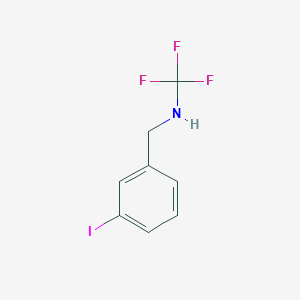
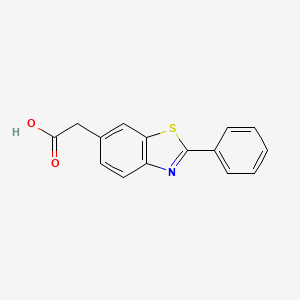



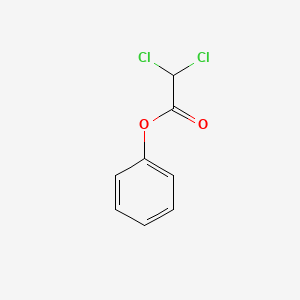
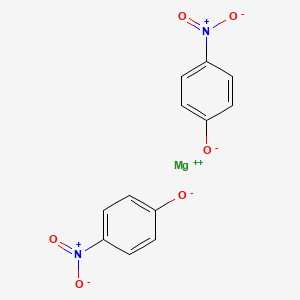
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)

